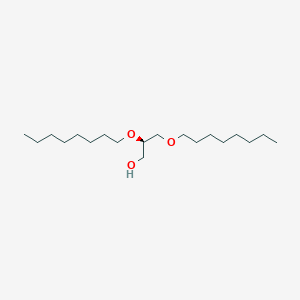![molecular formula C24H16S B12572452 2-[(Naphthalen-2-yl)sulfanyl]anthracene CAS No. 189882-99-3](/img/structure/B12572452.png)
2-[(Naphthalen-2-yl)sulfanyl]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Naphthalen-2-yl)sulfanyl]anthracene is an organic compound that belongs to the class of anthracene derivatives It is characterized by the presence of a naphthalene group attached to the anthracene core via a sulfanyl (thioether) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-2-yl)sulfanyl]anthracene typically involves the reaction of 2-bromonaphthalene with anthracene-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate. The reaction is conducted in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques, such as recrystallization or chromatography, would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(Naphthalen-2-yl)sulfanyl]anthracene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can occur on the anthracene or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents, such as bromine or nitric acid, can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrocarbon derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(Naphthalen-2-yl)sulfanyl]anthracene has several scientific research applications, including:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) due to its fluorescent properties.
Materials Science: Employed in the development of new materials with specific electronic or optical properties.
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-2-yl)sulfanyl]anthracene is primarily related to its electronic structure. The presence of the naphthalene and anthracene groups allows for extensive conjugation, which can facilitate electron transfer processes. This makes the compound useful in applications where electron transport is critical, such as in OLEDs. The sulfanyl linkage also plays a role in modulating the electronic properties of the compound.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Another anthracene derivative with phenyl groups instead of naphthalene.
2-Methyl-9,10-bis(naphthalen-2-yl)anthracene: Similar structure but with a methyl group.
10,10′-Diphenyl-9,9’-bianthracene: Contains two anthracene units linked by a phenyl group.
Uniqueness
2-[(Naphthalen-2-yl)sulfanyl]anthracene is unique due to the presence of the sulfanyl linkage, which can influence its electronic properties and reactivity. This makes it distinct from other anthracene derivatives and potentially useful in specialized applications.
Properties
CAS No. |
189882-99-3 |
|---|---|
Molecular Formula |
C24H16S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-naphthalen-2-ylsulfanylanthracene |
InChI |
InChI=1S/C24H16S/c1-2-8-20-15-23(11-9-17(20)5-1)25-24-12-10-21-13-18-6-3-4-7-19(18)14-22(21)16-24/h1-16H |
InChI Key |
JYKMGZNGSLRQPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC4=CC5=CC=CC=C5C=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


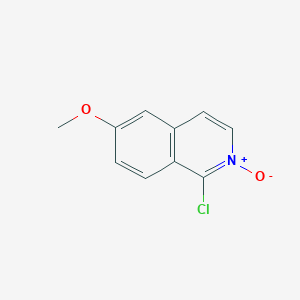
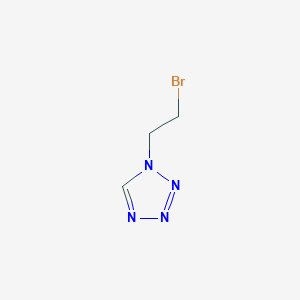
![1-Methyl-3,4-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12572381.png)
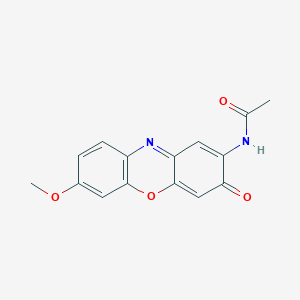
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12572392.png)

![Urea, N-5-isoquinolinyl-N'-[2-[4-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B12572411.png)
![2-[4-(4-phenylphenyl)phenyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12572418.png)
![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12572423.png)
![2-({1-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12572427.png)
![[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol](/img/structure/B12572433.png)
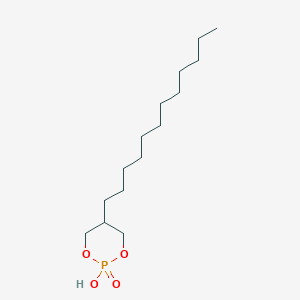
![8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline](/img/structure/B12572445.png)
